molecular formula C12H15ClO6 B1586654 4-Chlorophenyl-beta-D-glucopyranoside CAS No. 4756-30-3

4-Chlorophenyl-beta-D-glucopyranoside

Cat. No.: B1586654
CAS No.: 4756-30-3
M. Wt: 290.69 g/mol
InChI Key: VTNZLQTUEWINQW-UHFFFAOYSA-N
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Description

Historical Context of Glycoside Research in Biological Systems

The journey into the world of glycosides began in 1830 when French chemists Pierre Robiquet and Antoine Boutron-Charlard identified the first glycoside, amygdalin. wikipedia.org For much of the 19th and early 20th centuries, pioneering work, notably by Emil Fischer, laid the groundwork for understanding the basic structures of sugar molecules. wikipedia.org Initially, carbohydrates and their conjugates were primarily regarded as sources of energy or as structural materials for organisms. nih.gov

The molecular biology revolution of the mid-20th century initially saw research into glycans lag behind that of other major biomolecules like DNA and proteins. nih.govnih.gov This was largely due to the inherent structural complexity of glycans, the challenges in sequencing them, and the fact that their biosynthesis is not directly templated from DNA. nih.govnih.gov

A significant shift occurred in the latter half of the 20th century, as new technologies emerged for exploring glycan structures and functions. nih.govnih.gov This convergence of classical carbohydrate chemistry with modern cell and molecular biology led to the birth of a new field. The term "glycobiology" was coined in 1988 to formally recognize this interdisciplinary area, which studies the structure, biosynthesis, biology, and evolution of saccharides and their roles in complex biological systems. wikipedia.orgnih.govnih.gov It is now understood that these molecules are vital for cell-cell interactions, molecular recognition, and cellular metabolism. wikipedia.org

Significance of Phenyl and Chlorophenyl Glycosides in Academic Research

Phenyl glycosides, characterized by a phenyl group attached to the sugar moiety, are significant in both fundamental and applied research. In nature, phenyl glycoside linkages are prominent in lignocellulosic biomass, forming covalent bonds known as lignin-carbohydrate complexes (LCCs) that contribute to the structural integrity of plant cell walls. rsc.org Understanding the formation and breakdown of these linkages is crucial for biofuel production and biomass processing. rsc.org

In medicinal chemistry, synthetic phenyl glycosides are valuable tools. They are often used as substrates for enzymatic assays or as starting points for designing enzyme inhibitors. For example, a series of 4-functionalized phenyl-O-beta-D-glycosides were synthesized and evaluated as inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov

The introduction of a chlorine atom to the phenyl ring, creating chlorophenyl glycosides, further expands the research possibilities. Halogen atoms can significantly alter a molecule's physical and chemical properties, including its lipophilicity and electronic character, which in turn can influence its biological activity. Research has shown that naturally occurring chlorophenyl glycosides isolated from the bulbs of Lilium regale possess anti-proliferative activity against human lung carcinoma cells. nih.gov This highlights the potential of the chlorophenyl glycoside scaffold in the development of new bioactive agents.

Rationale for Investigating 4-Chlorophenyl-beta-D-glucopyranoside Analogues

The investigation of analogues of this compound is driven by the principles of structure-activity relationship (SAR) studies, a fundamental concept in drug discovery and chemical biology. The goal is to understand how specific structural modifications affect the molecule's biological activity, which can lead to the development of more potent and selective compounds.

Key rationales include:

Modulating Biological Activity: The core structure of this compound can be systematically modified to enhance a desired biological effect. For instance, attaching different functional groups to the phenyl ring or the glucose unit can lead to compounds with improved inhibitory effects on specific enzymes or cellular processes. Studies on other phenyl-O-beta-D-glycosides have shown that introducing moieties like thiosemicarbazide (B42300) can dramatically increase tyrosinase inhibition. nih.gov

Probing Molecular Interactions: Analogues are designed to explore and map the binding site of a target protein, such as an enzyme or receptor. By observing how changes in the analogue's structure (e.g., the position of the chloro group, addition of other substituents) affect binding affinity, researchers can deduce the key interactions required for recognition and activity.

Improving Physicochemical Properties: Glycosylation is known to affect a molecule's properties, such as solubility and stability. researchgate.net Synthesizing analogues allows for the fine-tuning of these characteristics. For example, creating multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogues has been explored as a way to modulate protein affinity, metabolic stability, and lipophilicity. beilstein-journals.org

Developing Novel Bioactive Agents: The search for new therapeutic agents is a constant driver of chemical synthesis. Based on the observed activities of parent compounds like chlorophenyl glycosides, analogues are created with the hope of discovering novel antibacterial, antifungal, antiviral, or anticancer agents. nih.govajchem-a.comnih.govtandfonline.com

Overview of Research Trajectories for Glucopyranoside Derivatives

Research into glucopyranoside derivatives is a vibrant and diverse field, branching into several key trajectories aimed at discovering new functionalities and applications. A primary focus is the synthesis and biological evaluation of novel compounds.

One major research avenue is the development of antimicrobial agents . Scientists have synthesized various series of glucopyranoside derivatives and tested their efficacy against a range of bacteria and fungi. ajchem-a.comtandfonline.comhacettepe.edu.trnih.gov For example, S-β-D-glucopyranosides of 1,2,4-triazole (B32235) derivatives have demonstrated moderate to good antifungal and antibacterial activities. tandfonline.com Similarly, certain methyl α-D-glucopyranoside derivatives have shown promising antibacterial potential. ajchem-a.com

Another significant trajectory is the pursuit of antiviral agents . Novel glucopyranoside derivatives have been synthesized and evaluated for their activity against viruses like the tobacco mosaic virus (TMV). nih.gov Research in this area often involves not only bioassays to determine efficacy but also mechanistic studies, such as fluorescence spectroscopy and isothermal titration calorimetry, to understand how these derivatives interact with viral components. nih.gov

The development of enzyme inhibitors is also a major focus. As previously mentioned, phenyl-O-beta-D-glycosides have been designed as tyrosinase inhibitors. nih.gov Another important target is glycogen (B147801) phosphorylase (GP), an enzyme involved in glucose regulation. C-β-d-glucopyranosyl azole derivatives have been synthesized and studied as potential GP inhibitors for the management of type 2 diabetes. nih.gov

These research efforts often employ a combination of chemical synthesis, biological assays, and computational methods. Molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently used to predict the biological activity of newly designed molecules and to understand their interactions with target proteins at a molecular level. ajchem-a.comnih.gov

The table below summarizes findings from selected studies on various glucopyranoside derivatives, illustrating the diversity of structures and their evaluated biological activities.

Derivative ClassSpecific Example/ModificationTarget/Activity StudiedKey Finding
Phenyl-O-beta-D-glycosides 4-functionalized with thiosemicarbazideMushroom Tyrosinase InhibitionCompound with acetylated glucose and thiosemicarbazide was a potent inhibitor (IC50 = 0.31 µM). nih.gov
Chlorophenyl Glycosides (2,4-dichloro-3,5-dimethoxyphenyl)methyl 6-O-β-D-glucopyranosyl-β-D-glucopyranosideAnti-proliferative ActivityInhibited proliferation of lung carcinoma A549 cells with an IC50 value of 29 μM. nih.gov
S-β-D-glucopyranosides 1,2,4-triazole derivativesAntifungal ActivitySome derivatives showed better activity against P. infestans than the standard, Dimethomorph. tandfonline.com
Glucopyranoside Derivatives Containing 1,4-pentadien-3-one (B1670793) moietyAntiviral Activity (TMV)One compound showed a better inactivation effect (EC50 of 52.9 μg/mL) than the reference drug, ribavirin. nih.gov
C-β-d-glucopyranosyl azoles 4-amino-3-(β-d-glucopyranosyl)-5-phenyl-1H-pyrazoleGlycogen Phosphorylase InhibitionDemonstrated moderate inhibition (IC50 = 565 µM). nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNZLQTUEWINQW-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 4 Chlorophenyl Beta D Glucopyranoside

Strategies for the Synthesis of 4-Chlorophenyl-beta-D-glucopyranoside Core Structures

The construction of the anomeric C-O bond between the glucose moiety and the 4-chlorophenol (B41353) aglycone is a critical step in the synthesis of this compound. Several classical and modern glycosylation methods have been adapted for this purpose, each with its own set of advantages and limitations regarding stereoselectivity, yield, and reaction conditions.

The Koenigs-Knorr reaction stands as one of the most established methods for glycosylation. nih.gov In its archetypal form, this reaction involves the coupling of a glycosyl halide, typically acetobromoglucose, with an alcohol, in this case, 4-chlorophenol, in the presence of a promoter, traditionally a silver salt like silver carbonate. nih.gov The stereochemical outcome is often directed by the nature of the protecting group at the C2 position of the glucose donor. The use of an acetyl group at C2 generally promotes the formation of the desired 1,2-trans (β) glycosidic linkage through neighboring group participation. nih.gov The mechanism involves the formation of an oxocarbenium ion intermediate, which is then attacked by the alcohol. nih.gov

Another widely used method is the Helferich modification , which employs a glycosyl acetate (B1210297) as the donor in the presence of a Lewis acid catalyst. thieme-connect.com This approach can be effective for the synthesis of both α- and β-anomers of aryl glycosides, with the stereoselectivity being influenced by the choice of catalyst and reaction conditions. thieme-connect.com

More contemporary approaches aim to improve upon the limitations of these classical methods, such as the use of stoichiometric amounts of heavy metal salts. Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of glycosides. wikipedia.org This method facilitates the reaction between a water-soluble nucleophile and a water-insoluble electrophile by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the nucleophile into the organic phase. wikipedia.org For the synthesis of aryl O-glycosides, PTC can offer high yields and stereoselectivity, often under milder conditions than traditional methods. thieme-connect.com

Synthesis MethodGlycosyl DonorPromoter/CatalystKey Features
Koenigs-Knorr Reaction AcetobromoglucoseSilver CarbonateOne of the oldest methods; C2-acetyl group directs β-selectivity. nih.gov
Helferich Method Penta-O-acetyl-β-D-glucoseLewis Acids (e.g., SnCl4, ZnCl2)Versatile for α- and β-anomers; stereoselectivity depends on conditions. thieme-connect.com
Phase-Transfer Catalysis AcetobromoglucoseQuaternary Ammonium SaltsMilder conditions; high yields and selectivity; avoids heavy metal salts. thieme-connect.comwikipedia.org

Regioselective Derivatization Approaches for this compound Analogues

The biological activity and physicochemical properties of this compound can be finely tuned through regioselective modifications of both the glucose unit and the aglycone moiety.

Glycosylation and Acetylation Techniques for O-Glycosides

The hydroxyl groups of the glucose unit in this compound are primary targets for derivatization. Acetylation is a common strategy to protect the hydroxyl groups during synthesis or to modify the compound's properties. The reaction of this compound with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) leads to the formation of 4-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. biosynth.com This acetylated derivative is often used as an intermediate in further synthetic transformations.

Further glycosylation at one of the hydroxyl groups of the glucose moiety can lead to the formation of disaccharide derivatives. For instance, the Koenigs-Knorr reaction can be employed to couple an activated glucose donor with a partially protected this compound acceptor, allowing for the creation of more complex oligosaccharide structures. nih.gov

Modification of the Aglycone Moiety in this compound Derivatives

Alterations to the 4-chlorophenyl aglycone can significantly impact the molecule's biological profile. One approach involves the synthesis of analogues with different substituents on the phenyl ring. For example, a series of 4-alkoxyaryl beta-D-glucopyranosides have been synthesized to study the effect of hydrophobicity on biological activity. nih.gov These syntheses typically start from the corresponding substituted phenols, which are then glycosylated using standard methods.

Direct modification of the 4-chlorophenyl ring once the glycoside is formed is more challenging due to the potential for side reactions. However, modern cross-coupling reactions could potentially be employed to introduce new substituents, although specific examples for this compound are not widely reported.

Introduction of Heterocyclic and Aromatic Moieties

The incorporation of heterocyclic or additional aromatic rings can introduce new binding interactions and pharmacological properties. One strategy involves the synthesis of C-glycosyl derivatives where the sugar is linked to the aromatic system via a C-C bond, which is resistant to enzymatic cleavage. For instance, C-β-D-glucopyranosyl imidazoles and pyrazoles have been synthesized as inhibitors of glycogen (B147801) phosphorylase. nih.govuclan.ac.ukmdpi.com The synthesis of these compounds often involves the reaction of a sugar-derived electrophile with a suitable heterocyclic precursor.

Another approach is to attach a heterocyclic moiety to the existing aglycone. For example, benzoxazole (B165842) derivatives can be synthesized from substituted phenols, which could then be glycosylated to produce the corresponding glucoside. prepchem.com

Modification SiteSynthetic StrategyExample of Resulting Analogue
Glucose Hydroxyls Acetylation4-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside biosynth.com
Aglycone (Aryl Ring) Synthesis from substituted phenols4-Alkoxyaryl beta-D-glucopyranosides nih.gov
Aglycone (Attachment) Synthesis of C-glycosidesC-β-D-glucopyranosyl imidazoles nih.gov

Synthesis of Thio-Glucopyranoside Analogues

Replacing the anomeric oxygen with a sulfur atom to form a thio-glycosidic bond results in analogues with increased stability towards enzymatic hydrolysis. The synthesis of 4-chlorophenyl-thio-beta-D-glucopyranoside would typically involve the reaction of a suitable sulfur nucleophile, such as 4-chlorothiophenol, with an activated glucose donor.

A general method for the synthesis of 1-thio-β-D-glycosides involves the reaction of a per-O-acetylated glycosyl halide with a thiol in the presence of a base. For example, the synthesis of 4-hydroxyphenyl-1-thio-β-D-glucopyranoside has been reported, which could be adapted for the 4-chloro analogue. mdpi.com Another approach is the "reverse Koenigs-Knorr reaction," where a ceramide derivative is reacted with a 1-mercapto-β-D-glucopyranose. nih.gov

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. In the context of this compound synthesis, several advanced protocols and green chemistry approaches are being explored.

Enzymatic synthesis offers a highly selective and green alternative to traditional chemical methods. Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse to synthesize glycosides under specific conditions. The use of engineered glycosidases, known as glycosynthases, can further improve the yield and selectivity of the glycosylation reaction. These enzymatic methods operate under mild, aqueous conditions and avoid the need for extensive protecting group manipulations.

Phase-transfer catalysis (PTC) , as mentioned earlier, is another green chemistry approach that can enhance reaction rates and yields while minimizing the use of hazardous solvents. wikipedia.org The use of an aqueous base and a phase-transfer catalyst for the synthesis of aryl O-glycosides on a solid phase has been demonstrated, offering a clean and efficient methodology. thieme-connect.com

The development of one-pot syntheses and flow chemistry techniques also contributes to more sustainable and efficient production of glycosides. These methods can reduce waste, improve safety, and allow for easier scale-up.

Advanced/Green MethodPrincipleAdvantages
Enzymatic Synthesis Use of glycosidases or glycosynthases to form the glycosidic bond.High selectivity, mild aqueous conditions, no protecting groups needed.
Phase-Transfer Catalysis Facilitates reaction between immiscible reactants. wikipedia.orgMilder conditions, reduced use of organic solvents, high yields. thieme-connect.com
Solid-Phase Synthesis The glycoside is assembled on a solid support. thieme-connect.comSimplified purification, potential for automation.

Methodologies for Structural Elucidation of Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of 4-chlorophenyl-β-D-glucopyranoside derivatives in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for unambiguous structure determination.

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the number of different types of protons and their chemical environments. For a typical 4-chlorophenyl-β-D-glucopyranoside derivative, the anomeric proton (H-1) of the glucose unit is of particular diagnostic importance. Its chemical shift and coupling constant (³J(H1,H2)) are indicative of the stereochemistry of the glycosidic linkage. A large coupling constant (typically in the range of 7-8 Hz) confirms the β-configuration, resulting from the trans-diaxial relationship between H-1 and H-2. The protons of the aromatic ring appear in a characteristic pattern, and their chemical shifts can be influenced by the nature and position of any additional substituents.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning all the proton and carbon signals unequivocally.

COSY experiments establish the connectivity between adjacent protons, allowing for the tracing of the proton network within the glucose ring.

HSQC spectra correlate each proton signal with its directly attached carbon atom.

HMBC spectra reveal long-range correlations between protons and carbons (typically over two or three bonds), which is particularly useful for identifying the connection between the anomeric carbon of the glucose and the phenolic oxygen of the 4-chlorophenyl group, as well as the positions of other substituents.

A representative example of the kind of data obtained from NMR analysis for a related fluorinated phenyl-β-D-glucuronide is the change in the ¹⁹F NMR chemical shift upon hydrolysis, which allows for the clear distinction between the intact glycoside and the released fluorophenol. whiterose.ac.uk While this is for a fluorinated analogue, similar principles of chemical shift changes upon derivatization would apply to the protons and carbons of 4-chlorophenyl-β-D-glucopyranoside derivatives.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of the synthesized derivatives and for obtaining information about their fragmentation patterns, which can further confirm the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the synthesized compound. This is a crucial step in confirming that the desired chemical modification has occurred.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern of glycosides is often characterized by the cleavage of the glycosidic bond, leading to the formation of ions corresponding to the glycone (sugar part) and the aglycone (non-sugar part). For derivatives of 4-chlorophenyl-β-D-glucopyranoside, the observation of a fragment ion corresponding to the 4-chlorophenolate anion would be a strong indicator of the correct aglycone moiety.

For instance, in the analysis of similar glycosides, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been effectively used to quantify derivatives in complex mixtures, demonstrating the power of this technique in both qualitative and quantitative analysis. nih.gov

X-ray Crystallography

When a suitable single crystal of a synthesized derivative can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of all chiral centers in the molecule.

The crystal structure can confirm the β-configuration of the anomeric center and reveal the conformation of the pyranose ring (typically a chair conformation). Furthermore, it provides detailed insights into the spatial arrangement of the 4-chlorophenyl group relative to the glucose unit and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail. For example, X-ray crystallography has been used to determine the structure of various glycoside derivatives, providing clear evidence of their molecular geometry. researchgate.netnih.gov

Interactive Data Table: Key Structural Elucidation Data for a Hypothetical Derivative

The following table summarizes the expected key data from the structural elucidation of a hypothetical derivative, "4-Chlorophenyl-2,3,6-tri-O-acetyl-β-D-glucopyranoside".

Analytical Technique Parameter Expected Value/Observation Interpretation
¹H NMR Anomeric Proton (H-1) Chemical Shiftδ ~4.9-5.2 ppmDownfield shift due to electronegative oxygen and acetyl groups.
Anomeric Proton Coupling Constant (³J(H1,H2))~7-8 HzConfirms the trans-diaxial orientation of H-1 and H-2, characteristic of a β-anomer.
Aromatic ProtonsMultiplet in the region δ ~7.0-7.4 ppmCharacteristic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring.
Acetyl ProtonsSinglets around δ ~2.0-2.1 ppmPresence of three distinct acetyl groups.
¹³C NMR Anomeric Carbon (C-1) Chemical Shiftδ ~101 ppmTypical chemical shift for a β-anomeric carbon.
Aromatic CarbonsSignals in the region δ ~118-158 ppmCharacteristic signals for a substituted phenyl ring.
Carbonyl Carbons (Acetyl)Signals around δ ~170 ppmConfirms the presence of ester carbonyl groups.
HRMS [M+Na]⁺Calculated m/z for C₂₀H₂₃ClNaO₉⁺Confirms the elemental composition and molecular weight of the derivative.
MS/MS FragmentationLoss of acetyl groups and cleavage of the glycosidic bond.Provides evidence for the presence of the acetyl substituents and the 4-chlorophenyl aglycone.
X-ray Crystallography Anomeric ConfigurationβUnambiguous determination of the stereochemistry at C-1.
Pyranose Ring Conformation⁴C₁ (Chair)Confirms the expected stable conformation of the glucose ring.

Enzymatic Interactions and Glycosidase Modulation by 4 Chlorophenyl Beta D Glucopyranoside

Substrate Activity of 4-Chlorophenyl-beta-D-glucopyranoside in Glycosidase Assays

The utility of this compound as a substrate is primarily determined by the specific class of glycosidase being assayed. Its chemical structure dictates its recognition and cleavage by these enzymes.

Investigations with Beta-Glucosidases

This compound is a recognized substrate for β-glucosidases (EC 3.2.1.21). These enzymes catalyze the hydrolysis of the β-glycosidic bond, releasing glucose and 4-chlorophenol (B41353). The presence of the phenyl group (aglycone) makes it an aryl β-glucoside, a class of compounds frequently used in β-glucosidase assays.

Research has demonstrated the hydrolysis of various substituted phenyl β-D-glucosides by β-glucosidase. A study utilizing a purified β-glucosidase from human liver lysosomes provided specific kinetic parameters for the hydrolysis of 4-chlorophenyl-β-D-glucopyranoside. The enzyme exhibited a Michaelis constant (Kм) of 2.1 mM and a maximum velocity (Vmax) of 139 nmol/hr/mg. This indicates a measurable affinity and turnover rate for this substrate by the enzyme.

The kinetic data for this compound in comparison to other substituted phenyl-β-D-glucosides from the same study are presented below:

SubstrateKм (mM)Vmax (nmol/hr/mg)
Phenyl-β-D-glucoside3.2118
4-Chlorophenyl-β-D-glucoside2.1139
4-Methylphenyl-β-D-glucoside2.9100
4-Nitrophenyl-β-D-glucoside0.8333

Data sourced from Kanfer, J. N., et al. (1975).

This data illustrates that the nature of the substituent on the phenyl ring influences the kinetic parameters of β-glucosidase activity.

Investigations with Alpha-Glucosidases

Glycosidases exhibit a high degree of specificity for the anomeric configuration of the glycosidic linkage they cleave. nih.govnih.gov α-Glucosidases (EC 3.2.1.20) are specific for the hydrolysis of α-1,4-glycosidic bonds, releasing α-glucose. nih.gov Conversely, β-glucosidases act on β-glycosidic bonds. nih.gov

Given that this compound possesses a β-anomeric configuration, it is not a substrate for α-glucosidases. The stereospecificity of the α-glucosidase active site prevents the proper binding and subsequent hydrolysis of β-linked glucosides. nih.gov Studies on α-glucosidase routinely use substrates with an alpha configuration, such as p-nitrophenyl-α-D-glucopyranoside, to measure enzymatic activity. nih.govnih.govnih.gov

Specificity Profiling against Diverse Glycosidases

The substrate specificity of β-glucosidases extends beyond the anomeric configuration to the nature of the aglycone moiety. While many β-glucosidases can hydrolyze a range of aryl-β-glucosides, the efficiency of this hydrolysis is influenced by the substituents on the aromatic ring.

The study by Kanfer et al. (1975) on a human liver lysosomal β-glucosidase provides a clear example of this specificity. As shown in the table in section 3.1.1, the enzyme demonstrates different affinities (Kм) and turnover rates (Vmax) for phenyl-β-D-glucosides with chloro, methyl, and nitro substitutions at the para-position of the phenyl ring. The enzyme showed the highest affinity and velocity for the 4-nitro substituted compound. This demonstrates that electronic effects and the size of the substituent on the aglycone play a significant role in substrate recognition and catalysis by this particular β-glucosidase. Some β-glucosidases show a relaxed specificity and can also cleave other glycosides like β-D-fucosides and β-D-xylosides, though typically with different efficiencies. nih.govebi.ac.uk

Enzyme Inhibition Mechanisms and Kinetics of this compound and its Analogues

Beyond serving as substrates, phenyl-β-D-glucosides and their analogues can also act as inhibitors of glycosidases, providing valuable information on enzyme-ligand interactions.

Competitive and Mixed-Type Inhibition Studies

The inhibition of β-glucosidases by various compounds, including those structurally similar to their substrates, has been a subject of extensive study. For aryl β-glucosides, the aglycone moiety is a major determinant of binding to the enzyme's active site. nih.gov This suggests that compounds like this compound can act as competitive inhibitors, competing with other substrates for binding at the catalytic site. In competitive inhibition, the inhibitor's affinity for the enzyme is a key factor. nih.gov

While direct studies classifying the inhibition type of this compound are not prevalent, research on analogous compounds offers insights. For instance, various phenols, which are the aglycone part of aryl glucosides, are known to be competitive inhibitors of β-glucosidase. nih.gov Furthermore, some alternative substrates and substrate analogues, such as salicin (B1681394) and cellobiose, have been shown to be competitive inhibitors of the hydrolysis of p-nitrophenyl-β-D-glucopyranoside. nih.gov

In contrast, more complex analogues have demonstrated different inhibition patterns. For example, certain 4-functionalized phenyl-O-beta-D-glycosides were found to be reversible competitive or mixed-type inhibitors of tyrosinase, another class of enzyme. nih.gov Similarly, dodecyl-acylated derivatives of phlorizin (B1677692) and polydatin, which are also phenolic glycosides, were found to inhibit α-glucosidase through a reversible noncompetitive and uncompetitive mixed inhibition mechanism. These findings highlight that while competitive inhibition is a common mechanism for simple substrate analogues, modifications to the glucoside structure can lead to more complex, mixed-type inhibition.

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) is a quantitative measure of the affinity of an inhibitor for an enzyme. A lower Ki value signifies a stronger inhibitor. For competitive inhibitors, the Ki can be determined through kinetic analysis.

While this compound is primarily studied as a substrate for β-glucosidase, its binding affinity can be considered in the context of inhibition. It has been noted that for many reversible inhibitors of sweet almond β-glucosidase, the Ki values of the inhibitory phenols are of a similar magnitude to the substrate binding constants (Ks, which is related to Kм) of the corresponding aryl β-glucosides. nih.gov Given that the Kм for this compound with human liver β-glucosidase is 2.1 mM, it can be inferred that its binding affinity as a competitive inhibitor would be in a similar range.

For comparison, the Ki values for some potent β-glucosidase inhibitors are significantly lower, indicating much tighter binding. For example, 1-deoxynojirimycin (B1663644) has a pH-corrected Ki of 6.5 µM. nih.gov

Below is a table of kinetic constants for various substrates and inhibitors of β-glucosidases from different sources to provide context.

CompoundEnzyme SourceConstant TypeValue
4-Chlorophenyl-β-D-glucosideHuman Liver LysosomesKм (mM)2.1
p-Nitrophenyl-β-D-glucosideTrichoderma reeseiKм (mM)0.19
CellobioseTrichoderma reeseiKм (mM)1.22
SalicinTrichoderma reeseiKм (mM)1.09
1-DeoxynojirimycinSweet AlmondKi (µM)6.5
D-Glucono-1,5-lactamSweet AlmondKi (µM)29

Data compiled from Kanfer, J. N., et al. (1975), Chirico, M., et al. (2010), and Dale, M. P., et al. (1985).

This comparative data underscores the diverse interactions between β-glucosidases and various glucoside compounds, highlighting the specific role and characteristics of this compound as a substrate.

Influence of Structural Modifications on Inhibition Potency

The inhibitory potential of glycoside-based molecules is profoundly influenced by their structural characteristics, particularly the nature of the aglycone (non-sugar) moiety and substitutions on the glucopyranose ring. For phenyl-β-D-glucopyranosides, modifications to the phenyl ring, such as the addition of a chloro group, and alterations to the glucose unit itself, are critical determinants of binding affinity and inhibitory potency against various enzymes.

Research into glycogen (B147801) phosphorylase (GP) inhibitors demonstrates that even small changes to the glucose molecule can lead to significant differences in inhibitory strength. For instance, the natural anomer α-D-glucose is a more potent inhibitor of GP (Kᵢ = 1.7 mM) than its counterpart β-D-glucose (Kᵢ = 7.4 mM) nih.govnih.gov. This highlights the high specificity of the enzyme's catalytic site nih.govnih.govnih.gov. Synthetic modifications that extend from the anomeric carbon (C1) of the glucose ring can introduce additional interactions with the enzyme. Derivatives like N-acetyl-β-D-glucopyranosylamine (Kᵢ = 32 µM) and 4-phenyl-N-(β-D-glucopyranosyl)-1H-1,2,3-triazole-1-acetamide (Kᵢ = 0.18 mM) show enhanced inhibition compared to β-D-glucose, attributed to new hydrogen bonding and van der Waals interactions with the protein nih.gov. The introduction of hydrophobic and aromatic groups, such as a phenyl group, can exploit pockets within the active site to increase binding affinity nih.gov.

Similarly, in the context of lysosomal glycosidases, the structure of the aglycone is crucial. Studies on 4-alkoxyaryl beta-D-glucopyranosides revealed that inhibitory activity is linked to the hydrophobicity of the substituent on the phenyl ring megazyme.com. In one study, a derivative with a long alkyl chain, 4-decyloxy-2,3,6-trimethylphenyl beta-D-glucopyranoside, was identified as the most potent inhibitor of histamine (B1213489) release, a process modulated by glycosidase activity megazyme.com. For hepatic α-glucosidase, a derivative featuring a morpholine (B109124) ring attached to the glucose moiety, Phenyl 6-deoxy-6-(morpholin-4-yl)-beta-D-glucopyranoside, was found to be a potent inhibitor with a Kᵢ value of 1.6 x 10⁻⁵ M frontiersin.org. This demonstrates that modifications at positions other than the anomeric carbon can also confer high potency. The collective findings indicate that a combination of the core glucopyranoside structure with strategically placed, often hydrophobic, substituents on the aglycone is a key strategy for developing powerful and selective glycosidase inhibitors.

Modulation of Specific Glycosidase Targets by this compound Derivatives

Glycogen Phosphorylase Inhibition Research

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. nih.gov Its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose output. mdpi.comyoutube.com The catalytic site of GP is a primary target for inhibitors, with many designed as analogues of its natural substrate, glucose-1-phosphate, or its allosteric inhibitor, α-D-glucose. nih.govnih.gov

Derivatives of β-D-glucopyranose are extensively studied for their potential to inhibit GP. The parent compound, β-D-glucose, is a weak inhibitor with a reported inhibition constant (Kᵢ) of 7.4 mM. nih.govnih.gov Research has focused on modifying the glucose molecule to create more potent inhibitors that can better occupy the catalytic site. These modifications often involve attaching various chemical groups to the anomeric (C1) position of the glucose ring.

For example, attaching an acetamide (B32628) group via a triazole linker, as in 4-phenyl-N-(β-D-glucopyranosyl)-1H-1,2,3-triazole-1-acetamide, results in a significantly better inhibitor than β-D-glucose, with a Kᵢ value of 0.18 mM. nih.gov Crystallographic studies revealed that the glucopyranose part of this molecule binds to the active site in a manner similar to glucose, while the phenyl-triazole-acetamide substituent forms additional favorable hydrogen bonds and van der Waals contacts with the enzyme. nih.gov An even more potent inhibitor is N-(2-naphthoyl)-N'-(β-D-glucopyranosyl)urea, which has a Kᵢ of 0.4 µM. nih.gov These findings underscore the strategy of using the glucose scaffold to anchor the inhibitor in the active site while appended chemical groups provide additional binding interactions to increase potency.

Table 1: Inhibition of Glycogen Phosphorylase by Glucose and its Derivatives

Compound Inhibition Constant (Kᵢ)
α-D-Glucose 1.7 mM nih.govnih.gov
β-D-Glucose 7.4 mM nih.govnih.gov
N-acetyl-β-D-glucopyranosylamine 32 µM nih.gov
4-phenyl-N-(β-D-glucopyranosyl)-1H-1,2,3-triazole-1-acetamide 180 µM (0.18 mM) nih.gov
N-(2-naphthoyl)-N'-(β-D-glucopyranosyl)urea 0.4 µM nih.gov
Glucopyranosylidene-spiro-hydantoin 3-4 µM nih.gov

Hepatic Lysosomal Glycosidase Inhibition (e.g., α-Glucosidase, β-Glucuronidase)

Derivatives of this compound are investigated for their effects on hepatic lysosomal glycosidases, such as α-glucosidase and β-glucuronidase. These enzymes play vital roles in carbohydrate metabolism and detoxification.

α-Glucosidase is a lysosomal enzyme responsible for breaking down glycogen to release glucose. wikipedia.org Its deficiency leads to Pompe disease, a glycogen storage disorder. nih.gov Therefore, inhibitors of α-glucosidase are of significant research interest. osti.gov Phenyl-β-D-glucopyranoside derivatives have shown inhibitory activity against this enzyme. One such compound, Phenyl 6-deoxy-6-(morpholin-4-yl)-beta-D-glucopyranoside, was found to be a potent inhibitor of hepatic α-glucosidase both in vitro and in vivo, with a Kᵢ value of 1.6 x 10⁻⁵ M (16 µM). frontiersin.org Other known α-glucosidase inhibitors include acarbose (B1664774) and 1-deoxynojirimycin. nih.govosti.gov

β-Glucuronidase is another crucial lysosomal enzyme found in mammalian tissues. It hydrolyzes β-D-glucuronic acid residues from various substances, playing a role in the metabolism of drugs and endogenous compounds (deglucuronidation) and the breakdown of glycosaminoglycans. Inhibition of β-glucuronidase is explored for applications in prodrug therapy, where a drug is administered as an inactive glucuronide conjugate and activated at a target site by the enzyme. Diethanolamine has been identified as a competitive inhibitor of β-glucuronidase with a Kᵢ of 5 x 10⁻⁵ M. frontiersin.org

The inhibitory potential against these enzymes often depends on the specific chemical structure of the glucopyranoside derivative.

Table 2: Examples of Hepatic Lysosomal Glycosidase Inhibitors

Enzyme Target Inhibitor Potency (Kᵢ or IC₅₀)
α-Glucosidase Phenyl 6-deoxy-6-(morpholin-4-yl)-beta-D-glucopyranoside Kᵢ = 16 µM frontiersin.org
α-Glucosidase Pinoresinol 4-O-β-D-glucopyranoside IC₅₀ = 48.13 µg/mL
α-Glucosidase Acarbose Competitive inhibitor osti.gov
β-Glucuronidase Diethanolamine Kᵢ = 50 µM frontiersin.org
β-Glucuronidase D-saccharic acid calcium salt tetrahydrate Potent inhibitor

Glucose Uptake Inhibition Studies in Cellular Models

A hallmark of many cancer cells is their increased reliance on glycolysis for energy, a phenomenon that necessitates a high rate of glucose uptake. This uptake is mediated by facilitative glucose transporters (GLUTs), with GLUT1 being overexpressed in a wide variety of cancers. This dependency makes GLUTs an attractive target for anticancer therapies, and research into glucose uptake inhibitors is an active field.

Cellular models are fundamental to these investigations. Typically, cancer cell lines known to have high levels of GLUT1 expression, such as the ovarian cancer cell line SKOV3 and breast cancer cell line MCF-7, are used. The inhibitory effect of test compounds, including derivatives of this compound, is assessed by measuring their ability to block the uptake of a labeled glucose analogue. A common tool is 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose derivative whose intracellular accumulation can be quantified using methods like high-throughput plate readers or flow cytometry.

Through such screening assays, several GLUT1 inhibitors have been identified. For example, WZB117 was found to inhibit glucose uptake in A549 lung cancer cells with an IC₅₀ value of 0.5 μM and subsequently suppress cancer cell growth. Other compounds, such as phloretin (B1677691) and genistein, also act as competitive inhibitors of GLUT1. These studies provide a framework for evaluating the potential of novel glucoside derivatives to function as glucose uptake inhibitors in cancer cells.

Table 3: Examples of GLUT Inhibitors Studied in Cellular Models

Inhibitor Target Cellular Model(s) Reported Potency (IC₅₀)
WZB117 GLUT1 A549, MCF-7 ~0.5 µM (uptake), ~10-42 µM (growth)
BAY-876 GLUT1 SKOV3, OVCAR3 ~60-188 nM (growth)
Phloretin GLUT1 Various Known GLUT1 inhibitor
Genistein GLUT1 Various Competitive inhibitor
STF-31 GLUT1 Renal Cell Carcinoma (RCC) Cytotoxic in GLUT1-expressing RCC

Interactions with UDP-Glucose:Glycosyltransferases

UDP-glycosyltransferases (UGTs) are a major family of enzymes involved in Phase II metabolism. Specifically, UDP-glucuronosyltransferases catalyze a reaction called glucuronidation, where they transfer glucuronic acid from the high-energy donor molecule UDP-glucuronic acid (UDPGA) to a wide variety of substrates. nih.gov This process is crucial for the detoxification and elimination of numerous endogenous compounds (e.g., bilirubin (B190676), steroid hormones) and xenobiotics, including many clinically used drugs. nih.gov By attaching a polar glucuronic acid moiety, the UGTs render hydrophobic compounds more water-soluble, facilitating their excretion from the body.

Given their central role in drug metabolism, interactions with UGT enzymes are of significant pharmacological importance. Inhibition of UGTs can lead to drug-drug interactions, potentially causing the accumulation of a co-administered drug to toxic levels. wikipedia.org Consequently, a wide range of substances are screened for their potential to inhibit UGT isoforms.

Research has shown that various compounds can act as UGT inhibitors in a structure-dependent manner. For example, several kinase inhibitor drugs, such as Regorafenib and Sorafenib, have been identified as potent inhibitors of UGT1A1, the primary enzyme responsible for bilirubin glucuronidation, with Kᵢ values of 20 nM and 33 nM, respectively. wikipedia.org Natural products like ginsenosides (B1230088) have also been shown to competitively inhibit several UGT isoforms. While direct studies detailing the interaction of this compound with UGTs are not prominent in the literature, the general principles of UGT inhibition suggest that compounds with its structural features could potentially interact with the substrate-binding pocket of these enzymes. The development of selective UGT inhibitors is also an area of interest for modulating specific metabolic pathways. nih.gov

Biological Activities and Pharmacological Potential of 4 Chlorophenyl Beta D Glucopyranoside Analogues

Antimicrobial Activity Studies

The antimicrobial potential of glucopyranoside analogues has been explored extensively, with research indicating a broad spectrum of activity against bacteria, fungi, and viruses. The structural modifications of the core molecule, particularly at the aglycone and sugar moieties, play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Antibacterial Efficacy and Spectrum

Analogues of 4-Chlorophenyl-beta-D-glucopyranoside have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of various acyl groups, such as 4-chlorobenzoyl, has been shown to enhance the antibacterial functionality of these compounds. For instance, a 4-chlorobenzoyl derivative of methyl α-D-glucopyranoside exhibited a 14mm zone of inhibition against Bacillus cereus.

Studies on related structures, such as galactopyranoside derivatives, have also yielded promising results. Certain derivatives showed significant activity against Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.125 mg/L. Other research on 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) derivatives revealed that compounds incorporating nitrogen heterocyclic rings like pyridine (B92270) and quinoline (B57606) displayed excellent antibacterial activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Similarly, nicotinonitrile derivatives featuring a 4-chlorophenyl group were found to be active against Bacillus subtilis, E. coli, and Pseudomonas aeruginosa. Further investigations into acetamide (B32628) derivatives containing a 4-chlorophenylsulfonyl group identified a compound with good antimicrobial potential.

The table below summarizes the antibacterial activity of selected glucopyranoside analogues.

Compound Class/DerivativeTest Organism(s)Observed ActivityReference(s)
4-Chlorobenzoyl derivative of methyl α-D-glucopyranosideBacillus cereus14mm zone of inhibition
Galactopyranoside derivativesBacillus subtilisMIC value of 0.125 mg/L
4-(4-Chlorophenyl)cyclohexane carbohydrazidesS. aureus, S. pyogenes, E. coli, P. aeruginosaSignificant antibacterial activity
4-(4-Chlorophenyl)nicotinonitrilesB. subtilis, E. coli, P. aeruginosaActive
2-[[(4-Chlorophenyl)sulfonyl]amino]acetamidesVarious bacteriaGood antimicrobial potential

Antifungal Efficacy and Spectrum

The antifungal activity of glucopyranoside analogues has also been a key area of investigation. Research indicates that these compounds can be more effective against fungal phytopathogens than against bacterial strains. Acylated derivatives of methyl α-D-glucopyranoside, for example, have shown good antifungal activity.

In studies involving galactopyranoside derivatives, many of the tested compounds demonstrated over 78% inhibition of fungal mycelial growth. Similarly, computational predictions for methyl α-D-glucopyranoside derivatives suggested a higher potential for antifungal activity compared to antibacterial activity. Furthermore, acetamide derivatives incorporating a 4-chlorophenylsulfonyl moiety were also evaluated and found to possess antifungal properties.

Antiviral Investigations

Research into the antiviral potential of these compounds has identified specific analogues with inhibitory effects against various viruses. A notable example is phenyl-6-chloro-6-deoxy-beta-D-glucopyranoside (PCG), which specifically inhibits the growth of paramyxoviruses like Sendai virus and measles virus at concentrations of 0.5 to 1.0 mM.

Other related structures have also been investigated. Sulfonamide derivatives containing a 5-(4-chlorophenyl)-1,3,4-thiadiazole ring showed a degree of antiviral activity against the Tobacco Mosaic Virus (TMV). Fructopyrano-(1→4)-glucopyranose (FG), another glucopyranose derivative, has demonstrated antiviral effects against the influenza A virus in vitro.

Elucidation of Antimicrobial Mechanisms

The mechanisms through which these glucopyranoside analogues exert their antimicrobial effects are varied and depend on the specific compound and target organism. For antiviral activity, it has been suggested that phenyl-6-chloro-6-deoxy-beta-D-glucopyranoside (PCG) acts at a late stage of viral replication. It appears to cause the formation of non-haemagglutinating particles without inhibiting viral RNA and protein synthesis. In the case of the influenza virus, fructopyrano-(1→4)-glucopyranose has been shown to inhibit the activity of neuraminidase and hemagglutinin, which are crucial for viral entry and release.

For antibacterial action, one proposed mechanism is the inhibition of essential enzymes in bacterial metabolic pathways. The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is vital for many pathogenic bacteria, presents an attractive target for new antibacterial drugs. The general mechanism for many antimicrobial agents involves the disruption of the bacterial cell membrane, leading to depolarization and leakage of cellular contents like ATP and nucleic acids.

Anticancer and Antitumor Research

Analogues of this compound have emerged as a promising area of anticancer research, with studies demonstrating their cytotoxic effects on various cancer cell lines.

Cytotoxicity Evaluation in Cancer Cell Lines

The introduction of a 4-chlorophenyl group into different molecular scaffolds has been a strategy in the development of potential anticancer agents. For example, 4'-chloroflavanone, a synthetic flavanone (B1672756) derivative, has shown more potent antiproliferative effects than the parent flavanone compound in human breast cancer cell lines (MCF-7 and MDA-MB-453). At a concentration of 50 µM, it induced cell cycle arrest at the G1/S phase and promoted apoptosis.

Other analogues, such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, have exhibited potent anti-glioma activity. One specific compound from this series, 4j, showed low micromolar IC50 values against glioblastoma cells while being significantly less cytotoxic to non-cancerous cell lines. Furthermore, certain 4-(4-Chlorophenyl) nicotinonitrile glycosides and acylated methyl α-D-glucopyranosides have been screened for their antitumor potential, with some showing significant toxicity in preliminary assays like the brine shrimp lethality test.

A series of pyrrolidinone derivatives were tested against human pancreatic (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. Compounds incorporating a 5-chlorobenzimidazole (B1584574) fragment or a 5-nitrothien-2-yl substitution significantly reduced the viability of both cancer cell lines.

The table below presents cytotoxicity data for selected analogues.

Compound Class/DerivativeCancer Cell Line(s)Observed EffectReference(s)
4'-ChloroflavanoneMCF-7, MDA-MB-453 (Breast)Antiproliferative; G1/S cell cycle arrest at 50 µM
N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j)GlioblastomaPotent EC50; Low toxicity to non-cancerous cells
Pyrrolidinone with 5-chlorobenzimidazolePanc-1 (Pancreatic), MDA-MB-231 (Breast)Significantly decreased cell viability
Pyrrolidinone with 5-nitrothien-2-ylPanc-1 (Pancreatic), MDA-MB-231 (Breast)Significantly decreased cell viability
Acylated methyl α-D-glucopyranosidesBrine ShrimpHigh levels of toxicity

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Several analogues of this compound have been shown to trigger this process in cancer cells through various molecular pathways.

One such analogue, 4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside (4DPG), has been identified as a potent inducer of apoptosis. nih.gov Studies have confirmed that treatment with 4DPG leads to an increase in the levels of activated caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The activation of caspases is a hallmark of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death. nih.gov Furthermore, the induction of apoptosis by 4DPG has been visually confirmed through methods like TUNEL assays and DNA agarose (B213101) electrophoresis, which detect the DNA fragmentation characteristic of apoptotic cells. nih.gov

Another example is a phloroglucinol (B13840) derivative, which has demonstrated the ability to induce apoptosis in human breast cancer cells (MCF-7). nih.gov This compound was found to increase the activity of caspases-3 and -9 and promote the cleavage of poly-(ADP-ribose) polymerase (PARP), another critical event in apoptosis. nih.gov The mechanism also involves the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes. nih.gov Similarly, Apigetrin (B1665589) (apigenin 7-O-glucoside) has been shown to induce apoptosis in hepatocellular carcinoma cells through the extrinsic, or death receptor-mediated, pathway. nih.gov This is evidenced by the increased expression of FasL, and cleaved caspases 8 and 3. nih.gov

The table below summarizes the apoptotic effects of these analogues in different cancer cell lines.

Compound/AnalogueCell LineKey Apoptotic Events
4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside (4DPG)HeLa, CNE, SH-SY5Y, K562Elevated activated caspase-3, DNA fragmentation
Phloroglucinol derivativeMCF-7Increased caspase-3 and -9 activity, PARP cleavage
Apigetrin (apigenin 7-O-glucoside)HepG2Increased FasL, cleaved caspase-8, and cleaved caspase-3 expression

Anti-Proliferative Effects in Cellular Models

In addition to inducing apoptosis, analogues of this compound exhibit significant anti-proliferative effects, halting the uncontrolled growth of cancer cells.

The glucoside analogue 4DPG has been shown to effectively inhibit the proliferation of various cancer cell lines, including HeLa, CNE, SH-SY5Y, and K562 cells. nih.gov Its anti-proliferative activity in K562 cells was found to be significantly more potent than the established anticancer drug etoposide. nih.gov This inhibition of proliferation is closely linked to the compound's ability to disrupt the microtubule skeleton of cancer cells, leading to a blockage of the cell cycle in the mitotic phase. nih.gov

Similarly, a phloroglucinol derivative has demonstrated significant, dose-dependent inhibition of proliferation in MCF-7 human breast cancer cells. nih.gov Apigetrin has also been shown to reduce the proliferation of HepG2 cells, as evidenced by morphological changes and a decrease in colony formation. nih.gov The anti-proliferative mechanism of apigetrin involves the induction of G2/M phase cell cycle arrest, which is regulated by the modulation of Cyclin B1 and CDK1 protein levels. nih.gov

The following table outlines the anti-proliferative activity of these analogues against various cancer cell lines.

Compound/AnalogueCell Line(s)Observed Anti-Proliferative Effects
4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside (4DPG)HeLa, CNE, SH-SY5Y, K562Potent inhibition of proliferation, cell cycle arrest in mitosis
Phloroglucinol derivativeMCF-7Dose-dependent inhibition of proliferation
Apigetrin (apigenin 7-O-glucoside)HepG2Reduced cell proliferation, G2/M phase cell cycle arrest

Anti-inflammatory Activity Profiling

Chronic inflammation is a key driver of many diseases, including cancer. Analogues of this compound have demonstrated promising anti-inflammatory properties by modulating various components of the inflammatory cascade.

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, COX-2)

Phenyl-β-D-glucopyranoside, a close analogue of the target compound, has been shown to effectively inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine Raw 264.7 macrophages. nih.gov Specifically, it significantly inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) without causing cytotoxicity. nih.gov The overexpression of iNOS and COX-2 is a hallmark of inflammatory responses. nih.govnih.gov

Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

The same phenyl-β-D-glucopyranoside analogue also demonstrated a concentration-dependent attenuation of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov These cytokines are pivotal in initiating and perpetuating the inflammatory response. nih.gov

Impact on Cellular Adhesion and Matrix Metalloproteinase Activity

Inflammation involves the migration of immune cells to the site of injury, a process mediated by cellular adhesion molecules. Phenyl-β-D-glucopyranoside was found to abolish the increased cell adhesion induced by endotoxin (B1171834) treatment. nih.gov Furthermore, it also inhibited the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of the extracellular matrix and play a role in inflammatory processes. nih.gov

Inhibition of NF-κB Nuclear Translocation

The transcription factor nuclear factor-κB (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.govclinicaleducation.org A key step in its activation is its translocation from the cytoplasm to the nucleus. nih.govnih.gov Phenyl-β-D-glucopyranoside has been shown to inhibit the nuclear translocation of NF-κB, thereby blocking its ability to promote the transcription of inflammatory genes. nih.gov This inhibition of NF-κB is a crucial mechanism underlying the anti-inflammatory effects of this class of compounds.

The table below summarizes the anti-inflammatory activities of Phenyl-β-D-glucopyranoside.

ActivityTargetEffect
Modulation of Pro-inflammatory MediatorsNitric Oxide (NO), iNOS, COX-2Inhibition of production and expression
Regulation of Pro-inflammatory CytokinesTNF-α, IL-1β, IL-6Attenuation of expression
Cellular Adhesion and MMPsCell adhesion molecules, Matrix MetalloproteinasesAbolished increased adhesion and inhibited activity
NF-κB SignalingNF-κBInhibition of nuclear translocation

Antioxidant Activity Assessment

The antioxidant potential of phenyl-beta-D-glucopyranoside analogues has been a subject of scientific investigation, with studies indicating that structural modifications of the phenyl ring and the sugar moiety can significantly influence this activity.

Research into phenyl glycosides isolated from Heliciopsis lobata has identified compounds with notable antioxidant capabilities. One such analogue, 3,5-dimethoxy-4-hydroxyphenyl-1-O-β-d-glucopyranoside, demonstrated potential as an antioxidant in a 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) assay, with a half-maximal inhibitory concentration (IC50) of 6.07 ± 0.17 µg/mL. researchgate.net This compound also showed activity in a thio-barbituric acid reactive substances (TBARS) assay with an IC50 of 89.55 ± 8.26 µg/mL. researchgate.net The antioxidant activity of this compound is believed to be linked to its ability to scavenge radicals and limit lipid peroxidation. researchgate.net

Flavonoid glycosides, which are structurally related to phenyl-beta-D-glucopyranosides, are well-documented for their antioxidant properties. For instance, quercitrin (B1678633) and quercetin-3-O-β-d-glucopyranosyl-β-d-glucopyranoside have demonstrated considerable radical scavenging activity with IC50 values of 13.5 and 14.7 µg/mL, respectively. mdpi.com Another related compound, kaempferol, at a concentration of 20 μg/mL, exhibited 50.51% DPPH and 69.73% ABTS radical scavenging activities. mdpi.com These findings suggest that the phenolic structure, common to these analogues, is a key contributor to their antioxidant effects.

Table 1: Antioxidant Activity of Selected Phenyl-beta-D-glucopyranoside Analogues

Compound/AnalogueAssayResult (IC50 or % Inhibition)
3,5-dimethoxy-4-hydroxyphenyl-1-O-β-d-glucopyranosideDPPH6.07 ± 0.17 µg/mL
3,5-dimethoxy-4-hydroxyphenyl-1-O-β-d-glucopyranosideTBARS89.55 ± 8.26 µg/mL
QuercitrinDPPH13.5 µg/mL
Quercetin-3-O-β-d-glucopyranosyl-β-d-glucopyranosideDPPH14.7 µg/mL
Kaempferol (at 20 µg/mL)DPPH50.51% inhibition
Kaempferol (at 20 µg/mL)ABTS69.73% inhibition

This table presents data on the antioxidant activity of various analogues of this compound.

Other Emerging Biological Activities and Therapeutic Implications

Beyond antioxidant activity, analogues of this compound have shown promise in several other areas of pharmacology, including the modulation of metabolic pathways and the protection of vital organs.

The inhibition of glucose metabolism is a critical target in various diseases, including cancer. Phenyl-beta-D-glucopyranoside analogues have been investigated for their ability to interfere with glycolysis, primarily through the inhibition of glucose transport into cells.

A study on phenyl 6-halogeno-6-deoxy-beta-D-glucopyranosides revealed their capacity to inhibit D-glucose uptake in Rhesus monkey kidney cells. nih.gov The potency of this inhibition was found to be dependent on the structure of both the glycone and aglycone parts of the molecule. A noteworthy finding was that the introduction of alkyl groups to the phenyl ring enhanced the inhibitory effect. nih.gov The most potent compound identified in this series was p-(sec-Butyl)phenyl-6-chloro-6-deoxy-beta-D-glucopyranoside, which exhibited competitive and reversible inhibition of glucose uptake. nih.gov

Furthermore, it has been noted that Phenyl-beta-D-glucopyranoside itself can inhibit glycolysis in hepatic tissues. biosynth.com This suggests that the broader class of phenyl-beta-D-glucopyranosides, including the 4-chloro analogue, may possess the ability to modulate glycolytic pathways, a characteristic that warrants further investigation for its therapeutic potential.

The liver is a primary site for the metabolism of xenobiotics, making it susceptible to chemically induced injury. Certain phenyl-beta-D-glucopyranoside analogues have demonstrated hepatoprotective properties.

Research has shown that Phenyl-beta-D-glucopyranoside has protective effects on the liver when it is exposed to toxic substances. biosynth.com In a study investigating phenyl glycosides from Heliciopsis lobata, one of the isolated compounds was found to reduce the toxic effects of carbon tetrachloride on HepG2 liver cells. This compound significantly protected the viability of the cells, with a survival rate of up to 52.25 ± 4.36% at a concentration of 100 µg/mL. researchgate.net The hepatoprotective activity of this analogue was linked to its ability to scavenge radicals and inhibit lipid peroxidation. researchgate.net

Enzymes that metabolize glycosides play crucial roles in various physiological and pathological processes. The ability of phenyl-beta-D-glucopyranoside analogues to interact with these enzymes opens up possibilities for their use in diseases characterized by dysfunctional glycoside metabolism.

Phenyl-beta-D-glucopyranoside is known to be a substrate for the enzyme β-D-glucosidase, which is involved in the breakdown of β-D-glucosides. scbt.com This interaction is fundamental to the metabolism of these compounds and suggests that synthetic analogues could be designed to either inhibit or act as substrates for specific glycosidases, thereby modulating their activity in disease states.

Furthermore, a series of 4-functionalized phenyl-O-beta-D-glycosides have been synthesized and evaluated as inhibitors of mushroom tyrosinase. nih.gov While tyrosinase is not directly implicated in human glycoside metabolism disorders, this research demonstrates the principle that modifications to the phenyl-O-glycoside scaffold can yield potent and specific enzyme inhibitors. Compounds bearing a thiosemicarbazide (B42300) moiety were particularly effective, with IC50 values ranging from 0.31 to 52.8 μM. nih.gov The most active of these, an acetylated glucose derivative, was a reversible and competitive inhibitor of the enzyme. nih.gov This highlights the potential for developing phenyl-beta-D-glucopyranoside analogues as targeted therapies for enzyme-related disorders.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chlorophenyl Beta D Glucopyranoside Derivatives

Influence of Glycone and Aglycone Modifications on Biological Activity

The biological activity of glycosides is significantly influenced by the nature of both the sugar moiety (glycone) and the non-sugar component (aglycone). In the case of 4-Chlorophenyl-beta-D-glucopyranoside derivatives, modifications to either part of the molecule can lead to profound changes in their inhibitory activity against various enzymes, such as glycosidases.

The aglycone portion, in this case, the 4-chlorophenyl group, plays a critical role in the binding of the inhibitor to the enzyme. The interactions of the aglycone with the enzyme's active site can be fine-tuned by altering its structure. For instance, the synthesis of novel benzoxazine-based aglycones has been shown to block glucose uptake by inhibiting glycosidases. nih.gov One such derivative, 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govfrontiersin.orgoxazin-2-yl)phenol, demonstrated significant inhibition of glucosidase with an IC50 value of 11.5 µM. nih.gov This highlights that modifications of the phenyl ring system, even beyond simple substitution, can yield potent inhibitors.

Furthermore, the glycone moiety is not merely a passive component. While many studies focus on aglycone modifications, the sugar itself is essential for recognition by the target enzyme. For many glycosidases, an inhibitor that is similar in size to a monosaccharide may not have sufficient binding potential unless additional residues are present in the glycon and/or aglycon binding sites. nih.gov The interaction between the glucose unit of this compound and the enzyme's active site is a key determinant of its inhibitory potential.

Studies on related phenyl-β-D-glucopyranoside dimers have shown that even small stereochemical changes in the glycone, such as the epimerization at the C4 position (distinguishing glucose from galactose), can drastically alter conformational behavior and intermolecular interactions. frontiersin.org This suggests that modifications to the glucose part of this compound, such as the introduction or removal of hydroxyl groups, could significantly impact its biological activity.

The following table summarizes the inhibitory activities of some glycosidase inhibitors, illustrating the importance of the aglycone structure.

Compound NameTarget EnzymeIC50 Value
4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govfrontiersin.orgoxazin-2-yl)phenolα-glucosidase11.5 µM
Acarbose (B1664774)α-glucosidase2.77 ± 0.09 mg/mL
Bavachalconeα-glucosidase15.35 ± 0.57 µg/mL
Pinoresinol 4-O-β-D-glucopyranosideα-glucosidase48.13 μg/mL

Impact of Halogenation (Chlorine) on Activity Profiles

The presence and position of halogen atoms on the aglycone ring are well-known to have a profound effect on the biological activity of many compounds. In this compound, the chlorine atom at the para position of the phenyl ring is a key feature that influences its electronic properties, lipophilicity, and potential for halogen bonding.

The introduction of a chlorine atom can enhance the inhibitory activity of a compound. For example, in a series of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, the 4-chlorophenylsulfonyl moiety was integral to their biological evaluation. scielo.br Similarly, the synthesis and antiviral testing of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides showed that some of these chloro-containing derivatives possessed notable anti-tobacco mosaic virus activity. nih.gov

The position of the chlorine atom is also critical. Studies on other chlorinated compounds have demonstrated this importance. For instance, in a series of pyrrolidine (B122466) derivatives, the position of electron-donating and electron-withdrawing groups on the phenyl ring significantly affected their α-amylase and α-glucosidase inhibitory activities. nih.gov While not directly on the target compound, this principle suggests that isomers of this compound (e.g., 2-chlorophenyl or 3-chlorophenyl derivatives) would likely exhibit different activity profiles.

The following table presents data on the antimicrobial activity of some N-(4-chlorophenyl)-β-alanine derivatives, illustrating the contribution of the chloro-substituted phenyl ring to their biological effects.

CompoundTest OrganismActivity (Concentration)
N-(4-chlorophenyl)-3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazole-4-carbohydrazideRhizobium radiobacter500–1,000 µg/cm³
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(2-hydroxybenzylidene)-N-(4-chlorophenyl)propanohydrazideRhizobium radiobacter1,000 µg/cm³
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-hydroxybenzylidene)-N-(4-chlorophenyl)propanohydrazideRhizobium radiobacter500–1,000 µg/cm³
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrobenzylidene)-N-(4-chlorophenyl)propanohydrazideRhizobium radiobacter250–1,000 µg/cm³

Stereochemical Considerations and Anomeric Configuration Effects

The stereochemistry of a glycoside, particularly the configuration at the anomeric carbon (C1 of the glucose ring), is a fundamental determinant of its biological activity. The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over the sterically less hindered equatorial orientation. wikipedia.orgscripps.edu

In this compound, the aglycone is in the beta (β) configuration, meaning the bond from the anomeric carbon to the oxygen of the aglycone is equatorial. This is in contrast to the alpha (α) anomer, where this bond would be axial. This seemingly small difference has significant consequences for the molecule's shape and how it interacts with enzyme active sites. For many glycosidases, the specificity for either the α or β anomer is absolute. The β-anomer of D-glucopyranose has the hydroxyl group at the anomeric carbon in an equatorial position. wikipedia.org

The reactivity of the glycosidic bond is also affected by the anomeric configuration. The axial orientation in the α-anomer can make it more susceptible to hydrolysis compared to the equatorial bond in the β-anomer. numberanalytics.com This has implications for the stability and potential prodrug applications of these compounds.

Role of Different Substituents and Linker Groups on Activity

The introduction of various substituents and linker groups to the basic this compound scaffold can dramatically alter its biological activity. These modifications can influence factors such as binding affinity, selectivity, solubility, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies on related compounds provide valuable insights. For example, in a series of pyrrolidine derivatives designed as α-amylase and α-glucosidase inhibitors, the presence of a para-methoxy group on the phenyl ring led to exceptional inhibitory activity. nih.gov This suggests that adding or modifying substituents on the phenyl ring of this compound could be a fruitful strategy for optimizing its activity.

The following table summarizes the SAR of some pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors, highlighting the effect of different substituents on the phenyl ring.

CompoundSubstituent on Phenyl Ringα-amylase IC50 (µg/mL)α-glucosidase IC50 (µg/mL)
3aH36.3247.19
3fp-F-27.51
3gp-OCH326.2418.04
Acarbose-5.50-
Metformin-25.31-

Investigation of Active Pharmacophore Sites

A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. Identifying the active pharmacophore of this compound derivatives is key to understanding their mechanism of action and to designing new, more potent analogues.

Based on the structure, the key pharmacophoric features of this compound likely include:

A hydrophobic region: provided by the 4-chlorophenyl ring.

A hydrogen bond acceptor: the chlorine atom, which can participate in halogen bonding.

Multiple hydrogen bond donors and acceptors: the hydroxyl groups on the glucose moiety.

A specific spatial arrangement of these features determined by the β-glycosidic linkage.

Pharmacophore-based design has been successfully used to develop new bioactive molecules. For example, a rational redesign of mitofusin activators based on a pharmacophore model led to the generation of analogues with improved properties. nih.gov Similarly, studies on benzylidene derivatives identified an O1δ-----O2δ- antifungal pharmacophore site. semanticscholar.org

Molecular docking studies can further elucidate the binding modes of these derivatives within the active site of a target enzyme, helping to refine the pharmacophore model. For salacinol (B1681389) derivatives, docking simulations successfully predicted their binding modes to α-glucosidase and explained most of their structure-activity relationships. nih.gov Such computational approaches would be invaluable in pinpointing the specific interactions that govern the activity of this compound derivatives.

Computational and Theoretical Approaches in 4 Chlorophenyl Beta D Glucopyranoside Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Chlorophenyl-beta-D-glucopyranoside, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar glycosidic compounds. For instance, docking studies on pyrimidine (B1678525) N-β-D-glucosides have revealed key binding modes within biological targets. nih.gov These studies typically show that the glucose moiety forms crucial hydrogen bonds with amino acid residues in the active site of a protein, while the aglycone part (in this case, the 4-chlorophenyl group) engages in hydrophobic or other specific interactions. nih.govmdpi.com For this compound, it is hypothesized that the chlorine atom could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

A typical molecular docking workflow for this compound would involve:

Preparation of the ligand: Building the 3D structure of this compound and optimizing its geometry.

Selection and preparation of the receptor: Identifying a potential protein target (e.g., an enzyme like β-glucosidase) and preparing its 3D structure, often from a protein database.

Docking calculation: Using a docking algorithm to predict the binding poses of the ligand within the receptor's active site.

Analysis of results: Evaluating the predicted binding poses based on scoring functions and analyzing the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to study their motion and conformational changes over time. For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational landscape and the stability of its complexes with biological targets.

MD simulations can be used to:

Assess conformational stability: By simulating the molecule in a solvent (e.g., water), researchers can identify the most stable conformations and the transitions between them.

Analyze binding affinity: When a ligand-protein complex from a docking study is subjected to MD simulations, the stability of the binding pose can be assessed. The simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Investigate the role of solvent: MD simulations explicitly include solvent molecules, allowing for a detailed analysis of their role in mediating ligand-protein interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations provide valuable information about the geometry, energy, and reactivity of this compound.

In a comprehensive study on the closely related phenyl-β-D-glucopyranoside, DFT calculations at the B3LYP-D3BJ/def2-TZVPD level of theory were employed to identify low-energy conformers. mdpi.comresearchgate.net This level of theory is also suitable for analyzing this compound. Such calculations can reveal:

Optimized geometries: The most stable three-dimensional arrangements of the atoms.

Relative energies of conformers: Identifying the most likely shapes the molecule will adopt.

Vibrational frequencies: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental data for validation. mdpi.com

Electronic properties: Calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

For phenyl-β-D-glucopyranoside, DFT calculations identified fourteen low-energy conformers, with their relative stabilities being influenced by the solvent environment. mdpi.comresearchgate.net A similar conformational complexity is expected for this compound, with the chloro-substituent potentially influencing the electronic distribution and intermolecular interactions.

Conformational Analysis using Vibrational Optical Activity (VOA) and Related Spectroscopies

Vibrational Optical Activity (VOA) refers to spectroscopic techniques that are sensitive to the chirality of molecules. These methods, including Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), provide detailed information about the three-dimensional structure of chiral molecules in solution. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration and conformation of molecules in solution.

Studies on phenyl-β-D-glucopyranoside and its derivatives have demonstrated the utility of VCD in conformational analysis. mdpi.comresearchgate.net The experimental VCD spectra, when compared with the spectra predicted by DFT calculations for different conformers, allow for the determination of the conformational populations in different solvents. For phenyl-β-D-glucopyranoside, the VCD spectra were found to be highly sensitive to conformational differences, much more so than standard infrared spectroscopy. mdpi.com For instance, a study on various aromatic glycosides found that axial glycosides displayed a characteristic negative VCD band around 1230 cm⁻¹, which was absent in their equatorial counterparts, highlighting the technique's sensitivity to stereochemistry at the anomeric center. nih.gov

Raman Optical Activity (ROA) Spectroscopy

ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. nih.gov Similar to VCD, ROA is highly sensitive to molecular conformation.

For phenyl-β-D-glucopyranoside, both Raman and ROA spectra were simulated using DFT and compared with experimental results. mdpi.com The study revealed that while the Raman spectra of different conformers were quite similar, their ROA spectra showed more significant variations, making ROA a more specific probe of conformational changes. mdpi.comnih.gov The excellent agreement between the experimental and simulated ROA spectra allowed for the extraction of the experimental conformational distributions of the molecule in solution. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a crucial component of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target.

While no specific pharmacophore models have been published for this compound, this approach would be highly valuable for discovering new, related compounds with potentially improved properties. The process would typically involve:

Identifying a set of active molecules: This could include this compound and other structurally similar compounds with known biological activity.

Generating pharmacophore models: Using computational software to identify the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) and their spatial relationships. nih.gov

Validating the model: Testing the pharmacophore model's ability to distinguish between known active and inactive compounds. nih.gov

Virtual screening: Using the validated pharmacophore model as a 3D query to search large chemical databases for new molecules that match the pharmacophoric features. nih.gov

This strategy allows for the efficient exploration of chemical space to identify novel scaffolds that could mimic the biological activity of this compound.

In Silico ADMET Prediction and Druggability Assessment

Computational, or in silico, methods for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds have become an indispensable tool in modern drug discovery and development. These predictive models allow for the early assessment of a compound's potential pharmacokinetic and safety profiles, thereby reducing the time and cost associated with experimental studies. Similarly, druggability assessments, which evaluate the likelihood of a molecule becoming a successful drug, are crucial for prioritizing candidates in the research pipeline.

Despite the importance of these computational approaches, a comprehensive search of publicly available scientific literature and databases did not yield specific studies on the in silico ADMET prediction or druggability assessment of this compound. While general methodologies for such analyses are well-established and have been applied to a wide range of molecules, including other glucopyranoside derivatives, dedicated research detailing these computational properties for this compound is not presently available.

Therefore, detailed research findings and data tables concerning the computationally predicted ADMET profile and druggability of this specific compound cannot be provided at this time. Further research and publication in this area would be necessary to populate such an analysis.

Advanced Applications and Translational Research of 4 Chlorophenyl Beta D Glucopyranoside Analogues

Development as Biochemical Probes and Research Tools (e.g., Photoaffinity Labels)

Analogues of 4-chlorophenyl-beta-D-glucopyranoside are instrumental in the development of biochemical probes, which are essential tools for studying biological systems. A common strategy involves modifying the aglycone (the non-sugar part) to create a reporter molecule. For instance, related compounds like 4-nitrophenyl-β-D-glucopyranoside serve as chromogenic substrates for β-glucosidase enzymes. medchemexpress.commegazyme.com When the enzyme cleaves the glycosidic bond, it releases 4-nitrophenol, a colored product that can be easily measured with a spectrophotometer, allowing researchers to quantify enzyme activity. medchemexpress.com This principle of creating a detectable signal upon enzymatic action is fundamental to many research assays.

A more advanced application is the design of photoaffinity labels (PALs). PAL is a powerful technique used to identify unknown targets of ligands and to map binding sites within proteins. nih.gov This method involves incorporating a photoreactive group, such as a phenylazide or benzophenone, into the structure of a ligand analogue. nih.gov This modified ligand, or probe, binds to its target protein. Upon irradiation with a specific wavelength of light, the photoreactive group forms a highly reactive intermediate (a nitrene or carbene) that covalently bonds the probe to the target protein. nih.gov

A relevant example is the development of 4-azidophlorizin, a derivative of the natural glucoside phlorizin (B1677692). nih.gov This analogue was designed as a high-affinity photoaffinity label for the glucose transporter. nih.gov Researchers synthesized this compound and demonstrated that upon photolysis, it covalently labeled a 72 kDa protein in rabbit intestine brush borders, which was subsequently identified as a component of the glucose transporter. nih.gov This same strategy could be applied to this compound, where the introduction of an azide (B81097) or other photoreactive group could create a specific tool for identifying and studying its binding partners in complex biological systems.

Table 1: Common Photoreactive Groups Used in Photoaffinity Labeling This table is generated based on the principles described in the text.

Photoreactive GroupReactive IntermediateActivation WavelengthCharacteristics
PhenylazideNitrene254-300 nmRelatively small, can be sensitive to daylight.
PhenyldiazirineCarbene~350 nmHighly reactive, often preferred for its smaller size and rapid reaction.
BenzophenoneDiradical~350 nmMore stable, less reactive intermediate; reacts preferentially with C-H bonds.

Lead Compound Identification and Optimization in Drug Discovery Pipelines

In drug discovery, a "lead compound" is a molecule that shows a desired biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. nih.gov Glycosides derived from natural products are considered valuable lead compounds for drug discovery and development. ptfarm.pl The polyfunctional sugar moiety offers extensive opportunities for structural modifications that can fine-tune the molecule's properties. nih.gov

The process of lead optimization involves a systematic modification of the lead structure. A clear example is the development of less toxic antitumor agents from the glucopyranoside-containing drug, teniposide (B1684490). nih.gov While effective, teniposide has significant side effects. nih.gov Researchers synthesized novel analogues, such as 4,6-O-thenylidene-β-d-glucopyranoside derivatives, which showed significantly lower toxicity to healthy human cells and higher LD50 values in animal models compared to teniposide, while retaining potent antitumor activity in vivo. nih.gov

Another powerful example of lead optimization starting from a chlorinated compound is the discovery of the clinical candidate AA-115/APG-115, a potent MDM2 inhibitor. acs.org The process began with a lead molecule containing a chlorophenyl group that had good binding affinity but suboptimal in vivo efficacy. acs.org Through extensive modifications of different sites on the molecule, researchers were able to dramatically improve its properties, leading to a compound with potent, dose-dependent tumor regression in xenograft models. acs.org This highlights the pipeline where a chlorinated lead compound is systematically optimized into a drug candidate. Intermediates like 4-Chlorophenyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside are used in these early lead discovery phases for pharmaceutical testing. biosynth.comchemicalbook.com

Table 2: Example of Lead Compound Optimization This table is based on research findings for teniposide analogues. nih.gov

CompoundActivity Against Healthy Cells (IC50)In Vivo Toxicity (LD50)Therapeutic Outcome
Teniposide (Lead Drug)11.5-22.3 µM46.12 mg/kgEffective but with strong side effects.
Compound 15 (Analogue)120.4-125.1 µM208.45 mg/kgSuppressed tumor growth with significantly lower toxicity.
Compound 16 (Analogue)120.4-125.1 µM167.52 mg/kgSuppressed tumor growth with significantly lower toxicity.

Design and Synthesis of Dual-Action Hybrid Molecules for Multi-Target Therapies

Complex diseases like diabetes and cancer often involve multiple biological pathways, making a single-target drug less effective. This has led to the rise of polypharmacology and the design of multi-target agents or hybrid molecules that can modulate two or more targets simultaneously. nih.govnih.gov This approach can offer improved efficacy and a lower likelihood of developing drug resistance. nih.gov

The glycoside scaffold is well-suited for developing such multi-target drugs. A prominent example from diabetes treatment is Sotagliflozin. nih.gov This drug is a dual inhibitor of both the sodium-glucose cotransporter 1 (SGLT1) in the intestine and SGLT2 in the kidney. nih.gov By inhibiting both, it reduces both intestinal glucose absorption and renal glucose reabsorption, offering a comprehensive approach to glycemic control. nih.gov The success of Sotagliflozin provides a clear blueprint for how a glycoside structure can be engineered to interact with multiple, related protein targets.

Following this strategy, a this compound core could theoretically be modified to create a dual-action hybrid molecule. For instance, medicinal chemists could append a second pharmacophore to the glucoside scaffold, targeting a different protein involved in a related disease pathway. This could involve linking it to another small molecule inhibitor or modifying its structure to achieve affinity for a secondary target, creating a single molecule with a multi-target therapeutic profile.

Exploration of Related Chlorophenyl Glycosides from Natural Sources and Their Biotechnological Potential

Nature remains a vast reservoir of novel chemical structures with significant therapeutic potential. violapharm.com Glycosides are a major class of secondary metabolites found widely in plants and are explored for a range of bioactivities. iaimjournal.comresearchgate.net The search for new bioactive compounds includes the isolation and characterization of chlorophenyl glycosides from natural sources.

A study of the bulbs of Lilium regale (the regal lily) led to the isolation and identification of three previously undescribed chlorophenyl glycosides. nih.gov The structures of these complex molecules were determined through comprehensive spectroscopic analysis. nih.gov Importantly, one of these newly discovered compounds, (2,4-dichloro-3,5-dimethoxyphenyl)methyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside, was found to inhibit the proliferation of A549 lung carcinoma cells with an IC50 value of 29 μM. nih.gov This discovery highlights the biotechnological potential of naturally occurring chlorophenyl glycosides as sources for new anticancer lead compounds.

Table 3: Novel Chlorophenyl Glycosides from Lilium regale This table is based on data from the cited research article. nih.gov

Compound NameSourceReported Biotechnological Potential
(2,4,6-trichloro-3-hydroxy-5-methoxyphenyl)methyl β-D-glucopyranosideBulbs of Lilium regaleNot specified in the abstract.
(2,4-dichloro-3,5-dimethoxyphenyl)methyl 6-O-β-D-glucopyranosyl-β-D-glucopyranosideBulbs of Lilium regaleInhibits proliferation of lung carcinoma A549 cells (IC50 = 29 μM).
4-chloro-3-methoxy-5-methylphenyl 6-O-(6-deoxy-β-L-mannopyranosyl)-β-D-glucopyranosideBulbs of Lilium regaleNot specified in the abstract.

Challenges and Future Perspectives in 4 Chlorophenyl Beta D Glucopyranoside Research

Bridging In Vitro and In Vivo Findings in Biological Activity Studies

A significant challenge in the development of 4-Chlorophenyl-beta-D-glucopyranoside and related compounds is the often-observed disparity between results from in vitro (laboratory-based) and in vivo (living organism) studies. While in vitro assays provide a controlled environment to screen for biological activity, they may not accurately predict the behavior of a compound within a complex biological system. nih.gov

The clinical translation of novel compounds is an expensive and time-consuming process, and a frequent point of failure is the lack of correlation between preclinical findings and clinical outcomes. frontiersin.orgnih.govresearchgate.netresearchgate.net For instance, a compound may exhibit potent anticancer effects in a cell culture, but these effects may not translate to an animal model due to factors such as poor bioavailability, rapid metabolism, or unforeseen toxicity. nih.gov The metabolism of chlorophenols in vivo can lead to the formation of conjugates, such as with glucuronic acid, which may alter the compound's activity and clearance. nih.gov

Future research must focus on developing more predictive preclinical models. This includes the use of three-dimensional (3D) cell cultures, organoids, and microfluidic "organ-on-a-chip" systems that more closely mimic the physiological environment of human tissues. Furthermore, early and comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies are crucial to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME) in living organisms.

Table 1: Comparison of In Vitro and In Vivo Study Considerations

FeatureIn Vitro StudiesIn Vivo Studies
Environment Controlled, artificialComplex, physiological
Throughput HighLow
Cost Relatively lowHigh
Biological Complexity Low (isolated cells/proteins)High (whole organism)
Data Correlation May not correlate with clinical efficacyMore predictive of clinical outcomes
Ethical Considerations MinimalSignificant

Elucidating Complex Biological Mechanisms at the Molecular and Cellular Levels

Understanding the precise molecular and cellular mechanisms by which this compound exerts its biological effects is a fundamental challenge. While some chlorophenyl glycosides have been shown to possess anti-proliferative activity, the specific cellular targets and signaling pathways involved often remain elusive. nih.gov For example, a study on newly discovered chlorophenyl glycosides from Lilium regale identified anti-proliferative effects against lung carcinoma cells, but the exact mechanism was not fully elucidated. nih.gov

Future investigations should employ a multi-omics approach, integrating genomics, proteomics, and metabolomics to identify the molecular fingerprint of a cell's response to this compound. Advanced techniques such as thermal shift assays, affinity chromatography, and photo-affinity labeling can be used to directly identify protein targets. Moreover, molecular docking studies can provide valuable insights into the potential binding modes of the compound with its target proteins, guiding further experimental validation. nih.govmdpi.com

A deeper understanding of the mechanism of action is critical for optimizing the compound's structure to enhance its potency and selectivity, as well as for identifying potential biomarkers to predict patient response in future clinical applications.

Sustainable Synthesis and Production Methodologies

Green chemistry principles offer a promising path forward. pnas.orgjocpr.com This includes the use of environmentally benign solvents, renewable starting materials, and catalytic reactions that minimize waste. jocpr.com Enzymatic synthesis, in particular, has emerged as a powerful tool for the stereoselective synthesis of glycosides. researchgate.netcftri.res.in The use of glycosidases and glycosyltransferases can enable the direct and efficient formation of the glycosidic bond under mild reaction conditions. mdpi.com For instance, research on the enzymatic synthesis of other aryl-beta-D-glucosides has demonstrated the potential for high yields and regioselectivity. researchgate.netresearchgate.net

Future efforts should focus on the discovery and engineering of novel enzymes with improved stability and substrate specificity for the synthesis of this compound. The development of one-pot enzymatic or chemo-enzymatic strategies could further streamline the production process, making it more economically viable and environmentally friendly. rsc.org A recent biomimetic "cap and glycosylate" technology that avoids protecting-group chemistry presents a promising avenue for modernizing carbohydrate synthesis. eurekalert.org

Table 2: Comparison of Synthesis Methodologies for Glycosides

MethodologyAdvantagesDisadvantages
Traditional Chemical Synthesis Well-established, versatileMulti-step, low yield, hazardous reagents
Enzymatic Synthesis High stereoselectivity, mild conditionsEnzyme cost and stability, limited substrate scope
Chemo-enzymatic Synthesis Combines advantages of both methodsCan be complex to optimize
Green Chemistry Approaches Environmentally friendly, reduced wasteMay require development of new catalysts/solvents

Expanding the Scope of Therapeutic Applications and Disease Targets

While initial studies on chlorophenyl glycosides have hinted at their anti-proliferative potential, the full spectrum of their therapeutic applications remains to be explored. nih.gov A significant challenge is to move beyond initial screenings and identify specific disease targets for which this compound could offer a significant therapeutic advantage.

Future research should involve broad-based biological screening against a diverse range of disease models, including those for inflammatory, infectious, and metabolic diseases. For example, other glycosides have shown promise as anti-inflammatory and neuroprotective agents. mdpi.com The unique physicochemical properties conferred by the chlorophenyl group may lead to novel biological activities.

Identifying the specific protein targets of this compound through the methods described in section 8.2 will be instrumental in rationally expanding its therapeutic potential. Once a target is validated, structure-activity relationship (SAR) studies can be conducted to design more potent and selective analogs.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The vast chemical space and the complexity of biological systems present significant hurdles in drug discovery. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field by accelerating the identification and optimization of new drug candidates. researchgate.net A key challenge is to effectively integrate these computational tools into the research pipeline for compounds like this compound.

AI and ML algorithms can be employed for a variety of tasks, including:

Predictive Modeling: Building models to predict the biological activity, toxicity, and ADME properties of novel glycoside derivatives. nih.govbiorxiv.org

Virtual Screening: Rapidly screening large virtual libraries of compounds to identify those with a high probability of binding to a specific disease target. nih.govnih.govmdpi.comresearchgate.net

De Novo Drug Design: Generating novel molecular structures with desired pharmacological properties.

Drug Repurposing: Identifying new therapeutic uses for existing compounds by analyzing large biological datasets. nih.gov

The future of research on this compound will likely involve a synergistic interplay between experimental work and in silico modeling. nih.gov By leveraging the predictive power of AI and ML, researchers can more efficiently navigate the complexities of drug discovery, ultimately accelerating the development of new and effective therapies. researchgate.net

Q & A

What are the optimal synthetic routes for 4-Chlorophenyl-beta-D-glucopyranoside, and how can its purity be validated?

Basic Research Focus
The synthesis typically involves glycosylation of 4-chlorophenol with peracetylated glucose donors under acidic conditions, followed by deprotection. Koenigs-Knorr or Schmidt methods are common, using silver triflate or BF₃·Et₂O as catalysts to ensure β-selectivity . Post-synthesis, purity is validated via HPLC-UV (C18 columns, acetonitrile/water gradients) and NMR (δ 4.5–5.5 ppm for anomeric protons). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+Na]⁺ at m/z 365.1) .

How is this compound used to assay glycosidase activity, and what controls are essential?

Basic Research Focus
This compound serves as a chromogenic substrate for β-glucosidases, releasing 4-chlorophenol upon hydrolysis (detected at 405 nm). Assays require:

  • Positive controls : Commercial β-glucosidase (e.g., from almonds).
  • Negative controls : Heat-inactivated enzyme or reaction buffer alone.
  • Substrate saturation : Test 0.1–10 mM to confirm linear kinetics.
    Activity is quantified using ε₄₀₅ = 18,300 M⁻¹cm⁻¹ .

How do kinetic parameters (Km, Vmax) of this compound vary across enzyme sources, and how should discrepancies be resolved?

Advanced Research Focus
Km and Vmax depend on enzyme origin (e.g., microbial vs. plant β-glucosidases). For example, almond β-glucosidase shows Km ~0.5 mM, while fungal enzymes may have Km >2 mM due to structural differences in active sites . Discrepancies arise from:

  • Assay conditions (pH, temperature): Standardize to pH 5.0–6.5, 37°C.
  • Enzyme purity : Use SDS-PAGE to confirm ≥90% purity.
  • Data normalization : Express activity as μmol·min⁻¹·mg⁻¹. Cross-validate with fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) .

What structural features of this compound dictate its specificity for β-glucosidases over α-glucosidases?

Advanced Research Focus
The β-anomeric configuration and 4-chlorophenyl aglycone enhance binding to β-glucosidases’ catalytic pockets. X-ray crystallography of enzyme-substrate complexes reveals:

  • Hydrogen bonding between glucose C2/C3 hydroxyls and active-site residues (e.g., Glu, Asp).
  • Hydrophobic interactions between the 4-chlorophenyl group and aromatic residues (e.g., Trp, Phe).
    α-Glucosidases lack complementary binding pockets, resulting in >100-fold lower activity .

How can this compound be applied in studying enzyme inhibition mechanisms?

Advanced Research Focus
Competitive inhibition studies use this substrate with inhibitors (e.g., glucose analogs). Key steps:

Dose-response curves : Measure IC₅₀ under fixed substrate concentrations.

Lineweaver-Burk plots : Confirm competitive inhibition (unchanged Vmax, increased Km).

Ki calculation : Ki = IC₅₀ / (1 + [S]/Km).
For example, D-glucono-1,5-lactone shows Ki ~10 μM against almond β-glucosidase .

What analytical techniques resolve conflicting data on the stability of this compound in long-term enzyme assays?

Advanced Research Focus
Stability issues (e.g., non-enzymatic hydrolysis) are mitigated by:

  • HPLC monitoring : Quantify substrate depletion at 0, 30, 60 min.
  • Temperature control : Store substrates at –20°C and pre-equilbrate assays to 25°C.
  • Buffer additives : Include 0.01% NaN₃ to prevent microbial degradation. Conflicting reports often arise from inadequate storage or microbial contamination .

How does this compound compare to fluorogenic substrates in high-throughput screening (HTS)?

Advanced Research Focus
While fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) offer higher sensitivity (detection limit ~1 nM), 4-chlorophenyl derivatives are cost-effective and avoid fluorescence quenching issues in complex matrices. For HTS:

  • Throughput : Use 96-well plates with kinetic reads at 405 nm.
  • Z’ factor : Validate assays with Z’ >0.5 for robustness.
  • Interference checks : Test library compounds for absorbance at 405 nm .

What are the challenges in synthesizing this compound derivatives for probing enzyme subsite specificity?

Advanced Research Focus
Modifying the glucose moiety (e.g., 2,3,4,6-tetra-O-acetyl or deoxy variants) requires regioselective protection/deprotection. Challenges include:

  • Anomeric control : Use 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide for β-selectivity.
  • Characterization : Assign NMR signals (e.g., δ 2.0–2.1 ppm for acetyl groups) and confirm via HSQC/TOCSY .

How can molecular docking predict the binding affinity of this compound to mutant β-glucosidases?

Advanced Research Focus
Docking (e.g., AutoDock Vina) with homology models identifies key residues (e.g., E386, W434 in Trichoderma reesei β-glucosidase). Steps:

Prepare ligand : Optimize 3D structure with AM1-BCC charges.

Grid setup : Focus on active-site residues within 15 Å.

Validation : Compare predicted ΔG with experimental Km. Discrepancies >1 kcal/mol suggest model refinement .

What strategies validate the role of this compound in glycosynthase engineering studies?

Advanced Research Focus
Glycosynthases (e.g., E198A β-glucosidase) use this substrate to synthesize oligosaccharides without hydrolysis. Validation requires:

  • HPAEC-PAD : Profile reaction products (e.g., cellobiose vs. glucose).
  • Kinetic isotope effects : Compare kcat/Km with deuterated vs. protiated substrates.
  • X-ray crystallography : Confirm retention of the enzyme’s transition-state geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.